![molecular formula C25H22N4O4S B2766806 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide CAS No. 1251710-47-0](/img/no-structure.png)

3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

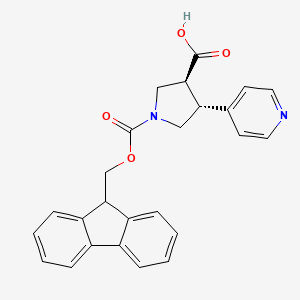

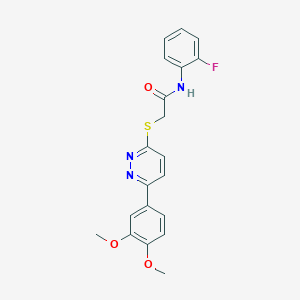

The compound “3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide” is a chemical compound with a complex structure . The exact purpose or use of this compound is not specified in the available resources.

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including a morpholin-4-ylcarbonyl group, an imidazo[2,1-b][1,3]thiazol-6-yl ring, and a phenyl ring . The exact structure can be determined using techniques such as NMR spectroscopy .科学的研究の応用

Trans-bis(dimethylglyoximato) cobalt(III) complexes containing imidazole and thiocyanate as axial ligands

This study discusses the reaction of imidazole, benzimidazole, morpholine, and their derivatives with Co(CNS)2 and dimethylglyoxime to form cobalt(III) complexes. These complexes, characterized by various spectroscopy methods, show potential applications in catalysis and material science due to their structural features and thermal stability (Das & Dash, 1985).

CYCLISATION REACTIONS GIVING 5,5-DIMETHYL-2-PHENYLIMIDAZOLIN-4-THIONES AND 4,4-DIMETHYL-2-PHENYLTHIAZOLIN-5-ONES

This paper focuses on the synthesis of imidazoline and thiazolinone derivatives through cyclisation reactions. These compounds are noteworthy for their potential biological activities, including herbicidal and anticonvulsive properties. The study provides insight into the mechanism of ring closure and the influence of substituents on biological activity (Sedlák et al., 2003).

Electrochemical, thermodynamic and quantum chemical studies of synthesized benzimidazole derivatives as corrosion inhibitors

This research evaluates the inhibition efficiency of synthesized benzimidazole derivatives on corrosion of N80 steel. The study demonstrates the potential application of these compounds in protecting metal surfaces from corrosive environments, highlighting the importance of molecular structure on their effectiveness (Yadav et al., 2016).

Safety And Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide involves the synthesis of the imidazo[2,1-b][1,3]thiazole ring system followed by the attachment of the morpholine and benzamide moieties.", "Starting Materials": [ "2-amino-4,5-dimethylthiazole", "2-bromoacetophenone", "morpholine", "carbon tetrachloride", "sodium hydride", "4-nitrophenylacetic acid", "thionyl chloride", "sodium azide", "sodium hydroxide", "4-dimethylaminopyridine", "benzoyl chloride" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetophenyl)-4,5-dimethylthiazole by reacting 2-amino-4,5-dimethylthiazole with 2-bromoacetophenone in carbon tetrachloride using sodium hydride as a base.", "Step 2: Synthesis of 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine by reacting 2-(2-bromoacetophenyl)-4,5-dimethylthiazole with 4-nitrophenylacetic acid in thionyl chloride.", "Step 3: Reduction of the nitro group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine to an amino group using sodium azide and sodium hydroxide.", "Step 4: Synthesis of 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole by reacting the amino group in 3-(4-nitrophenyl)-2-(2-bromoacetophenyl)-4,5-dimethylthiazolo[5,4-b]pyridine with morpholine and benzoyl chloride in the presence of 4-dimethylaminopyridine.", "Step 5: Synthesis of 3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide by reacting 3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazole with 3-bromo-4-methylacetanilide in the presence of 4-dimethylaminopyridine." ] } | |

CAS番号 |

1251710-47-0 |

製品名 |

3,4-dimethyl-N-{3-[3-(morpholin-4-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}benzamide |

分子式 |

C25H22N4O4S |

分子量 |

474.54 |

IUPAC名 |

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H22N4O4S/c1-15-4-7-18(12-16(15)2)23-26-21(33-27-23)14-28-20-10-11-34-22(20)24(30)29(25(28)31)13-17-5-8-19(32-3)9-6-17/h4-12H,13-14H2,1-3H3 |

InChIキー |

JEYZUCCYKWJRTH-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=C(C=C5)OC)SC=C4)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2,4-dichlorobenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2766733.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-methylbenzenesulfonamide](/img/structure/B2766734.png)

![[6-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2766736.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2766741.png)

![3-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2766743.png)

![Methyl 3-[(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)carbamoyl]propanoate](/img/structure/B2766745.png)